(3-Fluoro-4-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

M5 muscarinic receptor Allosteric modulator Virtual screening

(3-Fluoro-4-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a synthetic spirocyclic compound incorporating the 1-oxa-4-thia-8-azaspiro[4.5]decane core linked via a ketone bridge to a 3-fluoro-4-methoxyphenyl ring. The spirocyclic core is recognized as a privileged scaffold in medicinal chemistry, found in enzyme inhibitors such as CCR1 antagonists and DGAT1 inhibitors.

Molecular Formula C15H18FNO3S
Molecular Weight 311.37
CAS No. 1796961-58-4
Cat. No. B2704933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-4-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
CAS1796961-58-4
Molecular FormulaC15H18FNO3S
Molecular Weight311.37
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)OCCS3)F
InChIInChI=1S/C15H18FNO3S/c1-19-13-3-2-11(10-12(13)16)14(18)17-6-4-15(5-7-17)20-8-9-21-15/h2-3,10H,4-9H2,1H3
InChIKeyFPZKDGMYIXLHQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Fluoro-4-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone (CAS 1796961-58-4): A Spirocyclic Methanone Building Block for Chemical Biology


(3-Fluoro-4-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a synthetic spirocyclic compound incorporating the 1-oxa-4-thia-8-azaspiro[4.5]decane core linked via a ketone bridge to a 3-fluoro-4-methoxyphenyl ring . The spirocyclic core is recognized as a privileged scaffold in medicinal chemistry, found in enzyme inhibitors such as CCR1 antagonists and DGAT1 inhibitors . This compound is not an approved drug but serves as a research chemical and potential lead-like building block for hit-to-lead campaigns targeting diverse receptor families.

Why (3-Fluoro-4-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone Cannot Be Interchanged with Other Spirocyclic Analogs


Although the 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold can be equipped with various substituents, simply interchanging the aryl group drastically alters the pharmacophore. The 3-fluoro-4-methoxybenzoyl motif in the target compound confers a distinct electrostatic potential surface and lipophilicity profile that differs from related 2,4-difluorophenyl or 4-methoxyphenyl analogs . As demonstrated with VU0549108, even minor modifications around this scaffold can result in a steep SAR, where weak inhibitors become completely inactive; thus, generic replacement of the 3-fluoro-4-methoxyphenyl group with other aryl fragments risks losing target engagement entirely .

Quantitative Comparison of (3-Fluoro-4-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone Against Key Analogs


Scaffold Validation: 1-Oxa-4-thia-8-azaspiro[4.5]decane Core Exhibits Measurable M5 mAChR Inhibitory Activity

The 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold has been experimentally validated as a weak, moderately selective inhibitor of the M5 muscarinic acetylcholine receptor (mAChR). The sulfonamide derivative VU0549108 (8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane) showed an M5 IC50 of 6.2 µM, with M1–M4 IC50 values all above 10 µM (selectivity >1.6-fold over each subtype) . This establishes that the 1-oxa-4-thia-8-azaspiro[4.5]decane core can productively engage the M5 orthosteric site (Ki = 2.7 µM), and that the 8-position substituent is critical for activity. The target compound bears a different substituent (3-fluoro-4-methoxybenzoyl) but preserves the active core, implying potential for M5 modulation subject to substituent-dependent potency.

M5 muscarinic receptor Allosteric modulator Virtual screening

Electronic and Lipophilic Differentiation from (2,4-Difluorophenyl) Analog via Fluorine Substitution Pattern

The 3-fluoro-4-methoxy substitution pattern in the target compound introduces a different electronic and lipophilic environment compared to the 2,4-difluorophenyl analog (CAS 1351588-25-4). Using the Hansch π constant for fluorine (π = 0.14) and methoxy (π = -0.02) on the phenyl ring, the target compound exhibits a computed π = 0.12 versus π = 0.28 for the 2,4-difluoro analog, indicating lower overall lipophilicity [1]. This difference is relevant for CNS drug-likeness, where excessively lipophilic compounds often show higher non-specific binding and faster metabolic clearance.

Fluorine substitution Lipophilicity SAR

Molecular Weight and Heavy Atom Count Differentiation from (2,4-Difluorophenyl) Analog

The target compound (C15H18FNO3S, MW 311.37 g/mol) contains one additional methoxy group compared to the (2,4-difluorophenyl) analog (C14H15F2NO2S, MW 299.34 g/mol), resulting in a 12.03 g/mol higher molecular weight and one extra hydrogen bond acceptor . While both fall within typical lead-like space (MW <350), the added methoxy group in the target compound increases topological polar surface area (TPSA) and provides an additional point for hydrogen bonding, potentially enhancing solubility and modulating target recognition.

Molecular weight Physicochemical properties Lead-likeness

Optimal Use Cases for (3-Fluoro-4-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone in Drug Discovery


Hit Identification for M5 Muscarinic Acetylcholine Receptor Negative Allosteric Modulators

Given that the 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold is one of the few chemotypes with reported M5 inhibitory activity (IC50 ≈ 6.2 µM for the sulfonamide analog) , this compound can be used as a starting point for fragment-based or scaffold-hopping campaigns targeting M5. The distinct 3-fluoro-4-methoxyphenyl group may improve selectivity over M1–M4 subtypes through altered binding interactions, making it a candidate for further optimization.

Structure-Activity Relationship (SAR) Expansion Around 1-Oxa-4-thia-8-azaspiro[4.5]decane Core

The compound fills a gap in the existing SAR by introducing a benzoyl-linked (rather than sulfonyl-linked) substituent at the 8-position. This change in linker geometry (amide-mimetic ketone) is expected to influence target engagement differently than sulfonamide-based analogs, as seen in the steep SAR of VU0549108 . Procurement of this analog allows researchers to probe linker effects on M5 modulation.

CNS Lead-Likeness Optimization Based on Fluorine-Controlled Lipophilicity

The calculated lower lipophilicity (Hansch π = 0.12) of the 3-fluoro-4-methoxybenzoyl group compared to difluoro analogs (π = 0.28) [1] positions this compound favorably for CNS drug discovery programs where target engagement must be balanced with metabolic stability. It can serve as a reference compound for exploring fluorination patterns that maintain permeability while reducing lipophilicity.

Quote Request

Request a Quote for (3-Fluoro-4-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.